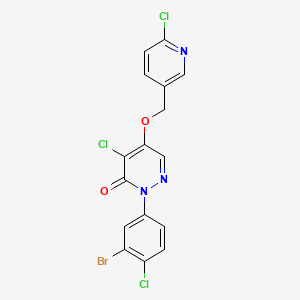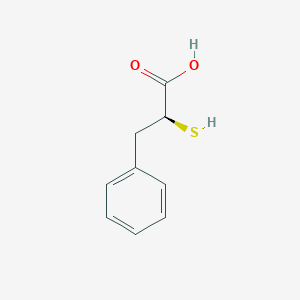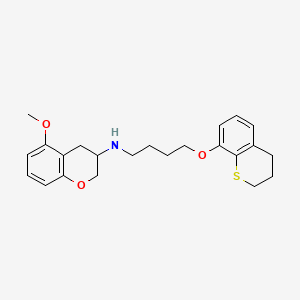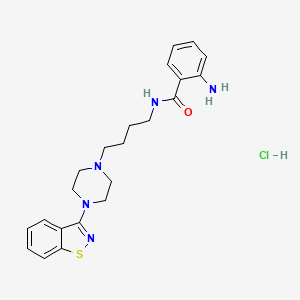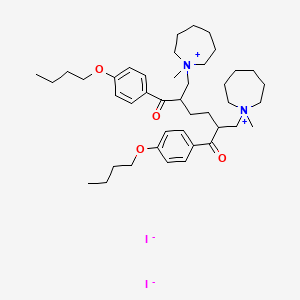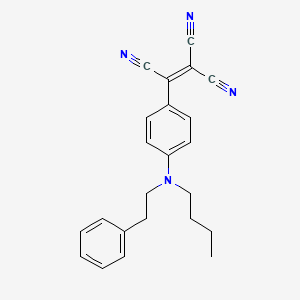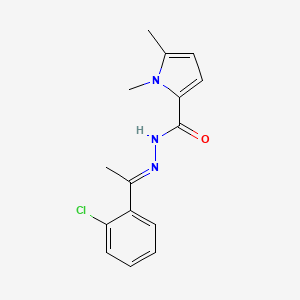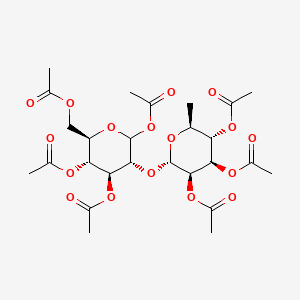
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is a complex carbohydrate derivative. It is a heptaacetate form of neohesperidose, a disaccharide composed of glucose and rhamnose. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate typically involves the acetylation of neohesperidose. The process begins with the selective protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent disaccharide.
Oxidation: The compound can be oxidized using reagents like periodic acid to cleave the glycosidic bond.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Periodic acid (HIO4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Hydrolysis: Neohesperidose.
Oxidation: Cleaved products of the glycosidic bond.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is used in various scientific research fields:
Chemistry: As a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: In the study of carbohydrate-protein interactions and as a substrate for glycosidases.
Industry: Used in the synthesis of complex carbohydrates and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The acetyl groups can be hydrolyzed by esterases, releasing the parent disaccharide, which can then participate in various biochemical pathways. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-D-glucose tetraacetate
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-rhamnopyranosyl)-D-glucose tetraacetate
Uniqueness
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is unique due to its specific acetylation pattern and the presence of the mannopyranosyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
96646-72-9 |
|---|---|
Molecular Formula |
C26H36O17 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26?/m0/s1 |
InChI Key |
PXSGTFALWGIXGH-BDAFYXQLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


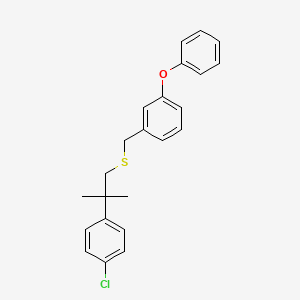
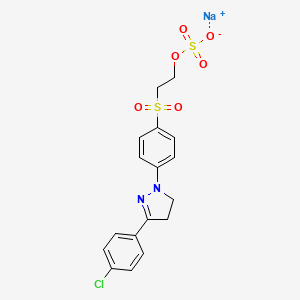
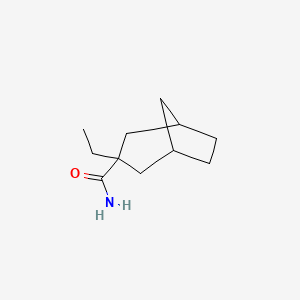
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
